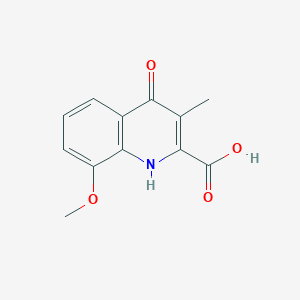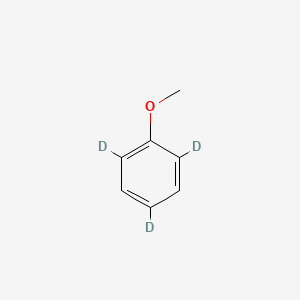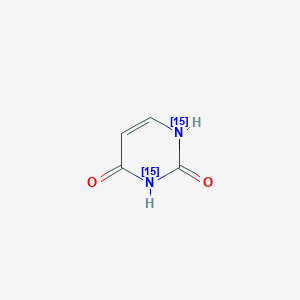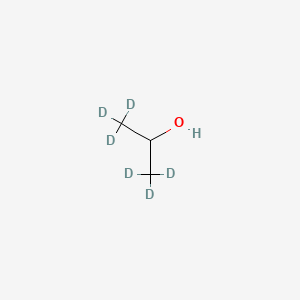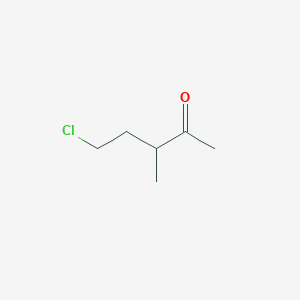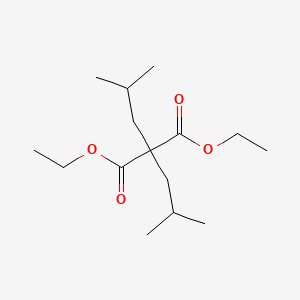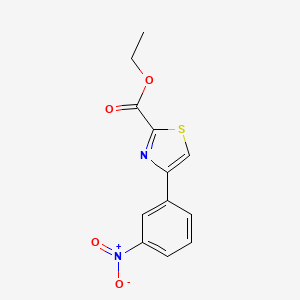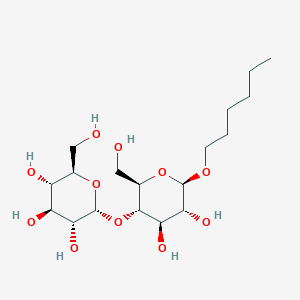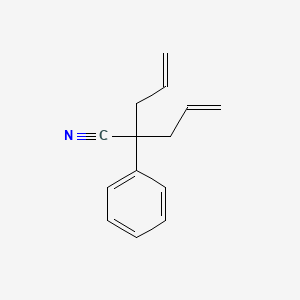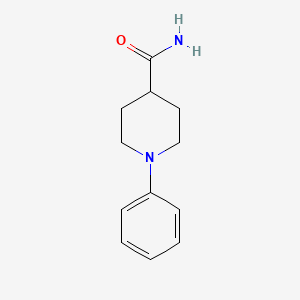
1-Phenylpiperidine-4-carboxamide
描述
1-Phenylpiperidine-4-carboxamide, commonly referred to as PCA, is a synthetic compound developed as a research tool to study the effects of certain biochemical reactions in the body. PCA is a cyclic amide derivative of piperidine, and is used in a variety of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
科学研究应用
1-Phenylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O .
Piperidine derivatives, such as 1-Phenylpiperidine-4-carboxamide, are common in pharmaceuticals . They are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .
Anticancer
Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the growth of various types of cancers both in vitro and in vivo .
Antiviral
A study evaluated the in vitro activities of a piperidine-4-carboxamide compound (NCGC2955) against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . The compound showed antiviral activity in NL63-infected Vero and MK2 cells .
Antimalarial
Piperidine derivatives have also been used as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Antimicrobial and Antifungal
These compounds have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi .
Antihypertension
Piperidine derivatives have been used as antihypertension agents . They can help lower blood pressure .
Analgesic and Anti-inflammatory
These compounds have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation .
Anti-Alzheimer
Piperidine derivatives have been used in drugs for Alzheimer’s disease therapy . They can help in the management of Alzheimer’s disease by inhibiting the formation of amyloid plaques .
Antipsychotic
These compounds have been used as antipsychotic agents . They can help manage symptoms of psychiatric disorders like schizophrenia .
Anticoagulant
Piperidine derivatives have been used as anticoagulant agents . They can prevent blood clots and are useful in the treatment of conditions like deep vein thrombosis and pulmonary embolism .
Antioxidant
These compounds have been used as antioxidants . They can help protect the body from damage caused by harmful molecules called free radicals .
Anti-Asthma
Some piperidine derivatives have shown potential in the treatment of asthma . They can help manage symptoms of asthma by reducing inflammation in the airways .
Antidepressant
Certain piperidine derivatives have shown antidepressant-like effects . They can help manage symptoms of depression .
属性
IUPAC Name |
1-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYUUAQHPGQMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442077 | |
| Record name | 1-phenylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidine-4-carboxamide | |
CAS RN |
170353-34-1 | |
| Record name | 1-phenylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

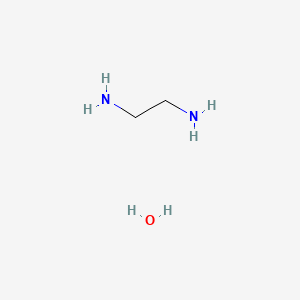
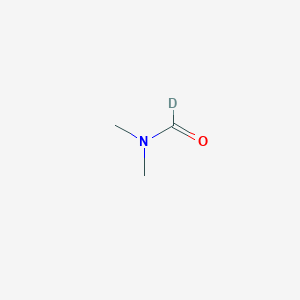
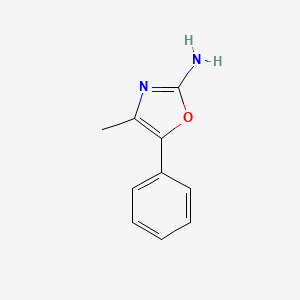
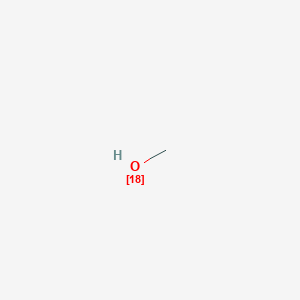
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)
